molecular formula C11H13N3OS B1493283 (6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine CAS No. 2097960-05-7

(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine

Cat. No.: B1493283
CAS No.: 2097960-05-7
M. Wt: 235.31 g/mol
InChI Key: CDJSZDJJDBTUDD-UHFFFAOYSA-N
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Description

(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Biological Activity

The compound (6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine , identified by its CAS number 2097960-05-7, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N2O2SC_{11}H_{12}N_2O_2S, with a molecular weight of approximately 236.29 g/mol. The structure features a thiophene moiety fused with an imidazo[2,1-c][1,4]oxazine ring, which contributes to its unique chemical properties and potential biological interactions.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities. The following table summarizes the biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism of Action
This compoundAntimicrobial, AnticancerInhibition of specific enzymes or receptors
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazineAntifungalDisruption of fungal cell wall synthesis
3-Amino-5-phenyl-5,6-dihydro-[1,4]oxazineAnticancerInduction of apoptosis in cancer cells
6-(Thiophen-2-ylmethylene)-12-tosyl derivativeAntimicrobialEnhanced reactivity due to tosyl group

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Studies have shown that it may bind to specific receptors or enzymes involved in disease pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in pathogens or cancer cells.
  • Receptor Binding : It has potential interactions with receptors that modulate signaling pathways related to inflammation and cancer proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of imidazo[2,1-c][1,4]oxazine compounds exhibit significant inhibitory effects on various cancer cell lines. The presence of the thiophene moiety enhances these effects by increasing electron density and facilitating interactions with DNA and proteins involved in cell growth regulation.
  • Antimicrobial Properties : Research indicated that similar compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the substituents on the thiophene and imidazo rings significantly affect the potency and selectivity of the compounds against specific biological targets.

Properties

IUPAC Name

(6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-3-9-4-14-5-10(8-1-2-16-7-8)15-6-11(14)13-9/h1-2,4,7,10H,3,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJSZDJJDBTUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)CN)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 2
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 3
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 4
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 5
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 6
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine

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